2-Amino-6-chloro-4-(trifluoromethyl)phenol
Overview
Description
2-Amino-6-chloro-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H5ClF3NO It is a derivative of phenol, characterized by the presence of amino, chloro, and trifluoromethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-4-(trifluoromethyl)phenol typically involves the introduction of the amino, chloro, and trifluoromethyl groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,6-dichloro-4-(trifluoromethyl)phenol, is reacted with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent like ethanol or water, at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines or other reduced products.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-Amino-6-chloro-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-4-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-6-(trifluoromethyl)phenol
- 2-Amino-6-chloro-4-(methyl)phenol
- 2-Amino-6-bromo-4-(trifluoromethyl)phenol
Uniqueness
2-Amino-6-chloro-4-(trifluoromethyl)phenol is unique due to the specific combination of functional groups on the phenol ring
Biological Activity
2-Amino-6-chloro-4-(trifluoromethyl)phenol is an organic compound that has garnered attention for its potential biological activities and applications in pharmaceutical chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Molecular Formula: CHClFN\O
Molecular Weight: 211.57 g/mol
The compound features an amino group, a chloro substituent, and a trifluoromethyl group attached to a phenolic structure. The presence of these functional groups significantly influences its chemical behavior and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Enzyme Inhibition: The compound may inhibit specific enzymes through competitive or non-competitive mechanisms. Its trifluoromethyl group enhances lipophilicity, allowing better cellular penetration and interaction with intracellular targets .
- Receptor Modulation: It can modulate the activity of receptors involved in various signaling pathways, which may impact processes such as inflammation and cell proliferation .
Biological Activities
Research has indicated several biological activities associated with this compound:
Antioxidant Activity
Studies suggest that the compound exhibits antioxidant properties, which may protect cells from oxidative stress. This activity is crucial in preventing cellular damage related to various diseases, including cancer .
Anticancer Properties
In vitro studies have demonstrated that this compound can exert cytotoxic effects against certain cancer cell lines. For example, it has been shown to inhibit the growth of breast cancer MCF-7 cells, indicating potential for further development as an anticancer agent .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes:
These findings suggest that the compound may be useful in treating conditions related to inflammation and neurodegenerative diseases.
Case Studies and Research Findings
-
Inhibition of Cyclooxygenase (COX) Enzymes:
A study investigated the inhibitory effects of this compound on COX enzymes, revealing moderate inhibition which could be beneficial in managing inflammatory conditions . -
Cytotoxicity Against Cancer Cell Lines:
Research demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC values indicating effective concentration ranges for therapeutic applications . -
Molecular Docking Studies:
In silico studies utilizing molecular docking techniques have shown that the trifluoromethyl group forms strong interactions with enzyme residues, enhancing the compound's biological activity by stabilizing binding within active sites .
Properties
IUPAC Name |
2-amino-6-chloro-4-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJYNSFOVOVLQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612023 | |
Record name | 2-Amino-6-chloro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78068-81-2 | |
Record name | 2-Amino-6-chloro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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